![molecular formula C20H19ClO10 B13061774 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenylium derivatives, which are known for their vibrant colors and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The attachment of the oxolan-2-yl group to the chromenylium core.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the phenyl and oxolan rings.
Chlorination: Addition of the chloride ion to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pH: To ensure the stability of intermediates and the final product.
Use of catalysts: To enhance the reaction rate and selectivity.
Purification techniques: Such as crystallization and chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenylium core can be reduced to form dihydrochromenylium derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Quinones: Formed from oxidation reactions.
Dihydrochromenylium derivatives: Formed from reduction reactions.
Substituted chromenylium compounds: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Scavenge free radicals: Due to its antioxidant properties.
Inhibit inflammatory pathways: By modulating the activity of specific enzymes and signaling molecules.
Bind to DNA or proteins: Affecting their function and stability.
Comparación Con Compuestos Similares
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: can be compared with other chromenylium derivatives, such as:
3,4-dihydroxyphenylchromenylium chloride: Lacks the oxolan-2-yl group, resulting in different chemical and biological properties.
5,7-dihydroxychromenylium chloride: Lacks the dihydroxyphenyl group, affecting its reactivity and applications.
The unique combination of functional groups in This compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H19ClO10 |
|---|---|
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C20H18O10.ClH/c21-7-16-17(26)18(27)20(30-16)29-15-6-10-12(24)4-9(22)5-14(10)28-19(15)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-21,26-27H,7H2,(H3-,22,23,24,25);1H/t16-,17+,18-,20?;/m1./s1 |
Clave InChI |
HFTQAINOSXGVSG-PWLSIXKISA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] |
SMILES canónico |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


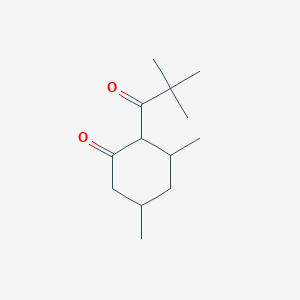
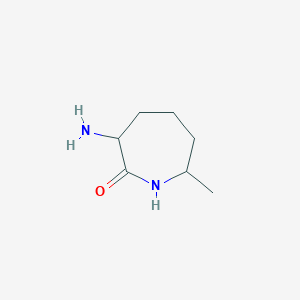
![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)
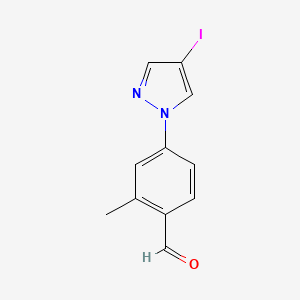

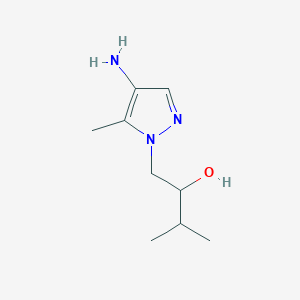

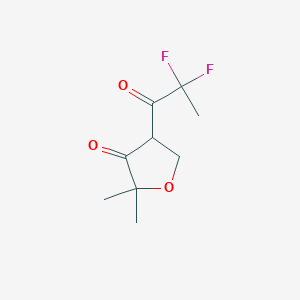



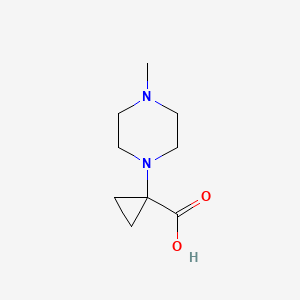
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
